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Compound of Interest

Compound Name:
5-(Bromomethyl)-2,1,3-

benzothiadiazole

Cat. No.: B1269113 Get Quote

An In-depth Technical Guide to 5-
(Bromomethyl)-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(Bromomethyl)-2,1,3-benzothiadiazole,

a key heterocyclic compound. It details its chemical identity, structural features,

physicochemical properties, and its role as a versatile building block in the synthesis of

complex molecules for pharmaceuticals and materials science.

Chemical Structure and IUPAC Name
5-(Bromomethyl)-2,1,3-benzothiadiazole is a bicyclic aromatic compound. Its structure

consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a bromomethyl (-CH₂Br) group

attached at the 5-position of the benzothiadiazole core.

IUPAC Name: 5-(Bromomethyl)-2,1,3-benzothiadiazole

Synonyms: 5-(bromomethyl)benzo[c][1][2]thiadiazole, 5-(Bromomethyl)piazthiole[1]

The diagram below illustrates the relationship between the core chemical structure and its

systematic name, highlighting the numbering of the heterocyclic system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1269113?utm_src=pdf-interest
https://www.benchchem.com/product/b1269113?utm_src=pdf-body
https://www.benchchem.com/product/b1269113?utm_src=pdf-body
https://www.benchchem.com/product/b1269113?utm_src=pdf-body
https://www.lookchem.com/casno65858-50-6.html
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-13-87-S1.pdf
https://www.lookchem.com/casno65858-50-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Structure

IUPAC Name Breakdown

Legend

5-(Bromomethyl)

2,1,3-benzothiadiazole

Substituent on core

Substituent Group

Parent Heterocycle

Click to download full resolution via product page

Caption: Logical relationship between the chemical structure and IUPAC name.

Physicochemical Properties
The physicochemical properties of 5-(Bromomethyl)-2,1,3-benzothiadiazole are summarized

below. These properties are crucial for its handling, reaction setup, and integration into various

applications.

Property Value Reference

Molecular Formula C₇H₅BrN₂S [1][3][4]

Molecular Weight 229.10 g/mol [1][4]

CAS Number 65858-50-6 [1][3]

Physical Form Solid

MDL Number MFCD00544836 [4]

SMILES String BrCC1=CC2=NSN=C2C=C1

InChI Key
JEPACAAYCVWCFI-

UHFFFAOYSA-N

Synthesis and Reactivity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1269113?utm_src=pdf-body-img
https://www.benchchem.com/product/b1269113?utm_src=pdf-body
https://www.lookchem.com/casno65858-50-6.html
https://www.echemi.com/products/pd180727110658-5-bromomethyl-2-1-3-benzothiadiazole.html
https://www.cookechem.com/Detail/LN4514057.htm
https://www.lookchem.com/casno65858-50-6.html
https://www.cookechem.com/Detail/LN4514057.htm
https://www.lookchem.com/casno65858-50-6.html
https://www.echemi.com/products/pd180727110658-5-bromomethyl-2-1-3-benzothiadiazole.html
https://www.cookechem.com/Detail/LN4514057.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The bromomethyl group is a key reactive site in this molecule, making it a valuable

intermediate in organic synthesis. It readily participates in nucleophilic substitution reactions,

allowing for the attachment of various functional groups. This reactivity is fundamental to its

role as a building block for more complex molecules.

A common synthetic route to the parent 2,1,3-benzothiadiazole core involves the reaction of o-

phenylenediamine with thionyl chloride.[5] Subsequent functionalization, such as bromination,

can be performed to yield derivatives like 5-(Bromomethyl)-2,1,3-benzothiadiazole.

Experimental Protocol: Illustrative Synthesis of a Benzothiadiazole Core

While a specific, detailed protocol for the direct synthesis of 5-(bromomethyl)-2,1,3-
benzothiadiazole is not readily available in the provided search results, a general procedure

for the synthesis of the parent ring system is well-established.[5] The bromomethyl group is

typically introduced in a subsequent step. Below is a generalized workflow for the synthesis of

a substituted benzothiadiazole.

Start:
 o-phenylenediamine

Step 1: Cyclization
Reaction with SOCl₂ in pyridine to form the thiadiazole ring.

Reagent:
Thionyl Chloride (SOCl₂)

Intermediate:
2,1,3-Benzothiadiazole

Step 2: Bromomethylation
Introduction of the -CH₂Br group.

Reagent:
Brominating Agent

(e.g., NBS)

Final Product:
5-(Bromomethyl)-2,1,3-

benzothiadiazole

Click to download full resolution via product page

Caption: Generalized experimental workflow for benzothiadiazole synthesis.

Applications in Research and Development
The 2,1,3-benzothiadiazole (BTD) core is a potent electron-withdrawing unit, and its derivatives

are extensively used in the development of advanced materials. The incorporation of the BTD
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moiety into molecular structures can significantly influence their electronic and photophysical

properties.

Organic Electronics: BTD derivatives are integral components in the design of materials for

organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect

transistors (OFETs).[6][7][8] Their electron-accepting nature helps in tuning the HOMO-

LUMO energy gaps of conjugated molecules, which is critical for these applications.[6]

Pharmaceuticals and Medicinal Chemistry: The benzothiadiazole scaffold is present in

various bioactive molecules. 5-(Bromomethyl)-2,1,3-benzothiadiazole serves as a crucial

starting material for synthesizing new drug candidates by allowing for the introduction of

diverse pharmacophores through its reactive bromomethyl group.[1]

Fluorescent Probes: The strong fluorescence often exhibited by BTD derivatives makes them

suitable for use as fluorophore building blocks in the design of chemical sensors and probes

for detecting various analytes.[7][8]

The diagram below illustrates the central role of 5-(Bromomethyl)-2,1,3-benzothiadiazole as

a versatile building block leading to various advanced applications.
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Caption: Role as a chemical intermediate in different scientific fields.

Safety Information
5-(Bromomethyl)-2,1,3-benzothiadiazole is classified as acutely toxic if swallowed.

Appropriate safety precautions must be taken during handling.

GHS Pictogram: GHS06 (Skull and crossbones)

Signal Word: Danger

Hazard Statement: H301 (Toxic if swallowed)

Precautionary Statements: P264, P270, P301 + P310, P405, P501

Always consult the material safety data sheet (MSDS) before use and handle the compound in

a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-(Bromomethyl)-2,1,3-benzothiadiazole chemical
structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269113#5-bromomethyl-2-1-3-benzothiadiazole-
chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1269113#5-bromomethyl-2-1-3-benzothiadiazole-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1269113#5-bromomethyl-2-1-3-benzothiadiazole-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1269113#5-bromomethyl-2-1-3-benzothiadiazole-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1269113#5-bromomethyl-2-1-3-benzothiadiazole-chemical-structure-and-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1269113?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

